

5-PYRIMIDINECARBONYL CHLORIDE CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-PYRIMIDINECARBONYL
CHLORIDE

Cat. No.: B152826

[Get Quote](#)

An In-depth Technical Guide to 5-Pyrimidinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrimidinecarbonyl chloride is a reactive chemical intermediate of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimidine core, a heterocyclic aromatic compound essential to nucleic acids, this molecule serves as a versatile building block for the synthesis of a wide array of complex organic molecules with potential therapeutic applications. The presence of the highly reactive acyl chloride group attached to the pyrimidine ring allows for facile introduction of the pyrimidine-5-carbonyl moiety into various molecular scaffolds through reactions with a broad range of nucleophiles. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in the field of chemical and pharmaceutical research.

Molecular Structure and Identification

5-Pyrimidinecarbonyl chloride is characterized by a pyrimidine ring substituted at the 5-position with a carbonyl chloride group.

CAS Number: 40929-48-4[1]

Molecular Formula: $C_5H_3ClN_2O$ [2]

Molecular Weight: 142.54 g/mol [1][2]

IUPAC Name: pyrimidine-5-carbonyl chloride [1]

SMILES: C1=C(C=NC=N1)C(=O)Cl [1]

InChI Key: NFKXXURQUMEXDJ-UHFFFAOYSA-N [2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-pyrimidinecarbonyl chloride** is presented in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	40929-48-4	[1]
Molecular Formula	$C_5H_3ClN_2O$	[2]
Molecular Weight	142.54 g/mol	[1][2]
Appearance	Not specified (typically a solid)	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Reacts with water and other protic solvents. Soluble in anhydrous aprotic solvents like dichloromethane, chloroform, and tetrahydrofuran.	

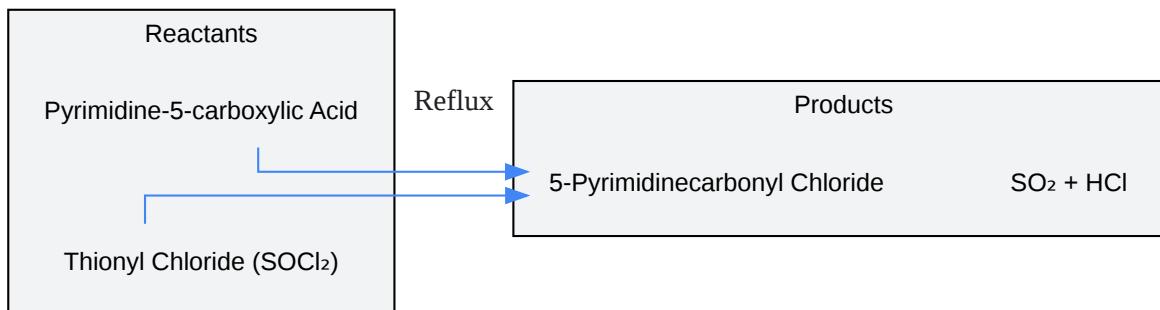
Synthesis and Experimental Protocols

The most common and direct method for the preparation of **5-pyrimidinecarbonyl chloride** is the reaction of pyrimidine-5-carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl_2) and oxalyl chloride ($(\text{COCl})_2$) are the reagents of choice for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed from the reaction mixture.^{[3][4]}

Experimental Protocol: Synthesis from Pyrimidine-5-carboxylic Acid using Thionyl Chloride

This protocol is a representative procedure based on standard methods for the synthesis of acyl chlorides from carboxylic acids.

Materials:


- Pyrimidine-5-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO_2 fumes)
- Magnetic stirrer and heating mantle

Procedure:

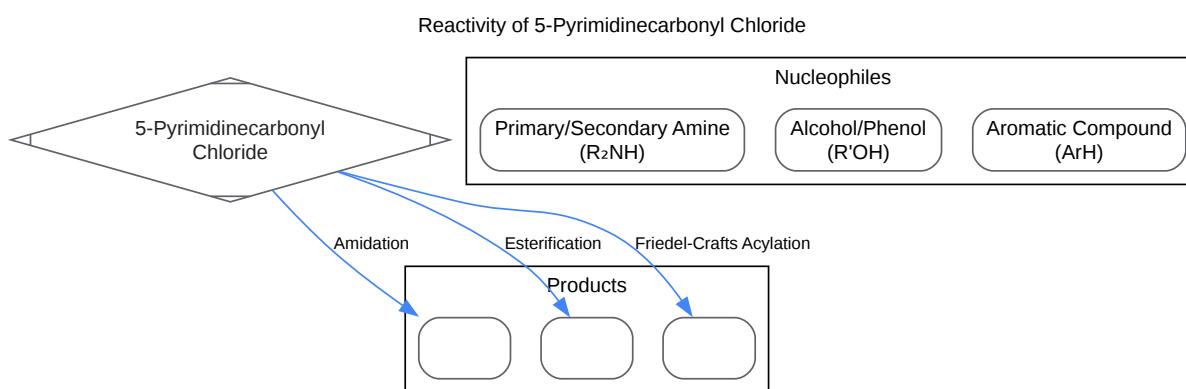
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
- Slowly add an excess of thionyl chloride (2.0-5.0 eq) to the suspension at room temperature with stirring.
- A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.
- Fit the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO_2 gases.

- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by TLC or the cessation of gas evolution).
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use an efficient trapping system to handle the corrosive and toxic vapors.
- The resulting crude **5-pyrimidinecarbonyl chloride** can be used directly in the next step or purified by distillation or crystallization under anhydrous conditions.

Synthesis of 5-Pyrimidinecarbonyl Chloride

[Click to download full resolution via product page](#)

Caption: General synthesis of **5-pyrimidinecarbonyl chloride**.


Reactivity and Applications in Drug Development

5-Pyrimidinecarbonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes it a valuable synthon for introducing the pyrimidine-5-carbonyl scaffold into a variety of molecules, a common strategy in the development of novel therapeutic agents.

Reactions with Nucleophiles

The carbonyl carbon of the acyl chloride is highly electrophilic and is readily attacked by various nucleophiles, leading to the displacement of the chloride ion.

- Amines: Reacts readily with primary and secondary amines to form the corresponding amides. This is one of the most common applications in drug discovery for linking the pyrimidine moiety to other fragments.
- Alcohols and Phenols: Reacts with alcohols and phenols to form esters.
- Water: Hydrolyzes rapidly in the presence of water to revert to pyrimidine-5-carboxylic acid. Therefore, all reactions must be carried out under strictly anhydrous conditions.
- Friedel-Crafts Acylation: Can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds to form ketones.

[Click to download full resolution via product page](#)

Caption: General reactivity of **5-pyrimidinecarbonyl chloride**.

Safety and Handling

5-Pyrimidinecarbonyl chloride is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

5-Pyrimidinecarbonyl chloride is a key synthetic intermediate that provides a gateway to a diverse range of pyrimidine-containing molecules. Its straightforward synthesis and high reactivity make it an invaluable tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidine-5-carbonyl chloride | C5H3CIN2O | CID 15839553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Pyrimidinecarbonyl chloride | CAS: 40929-48-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-PYRIMIDINECARBONYL CHLORIDE CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152826#5-pyrimidinecarbonyl-chloride-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com